molecular formula C19H18FN3O4S B14938247 Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B14938247
M. Wt: 403.4 g/mol
InChI Key: ATBQPSFPKXWYBH-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 3-fluorophenyl group at position 5, a methyl carboxylate ester at position 4, and an amide-linked propanoyl chain bearing a 3,5-dimethyl-1,2-oxazole moiety at position 2. The thiazole and oxazole rings contribute to its planar rigidity, while the fluorophenyl group introduces electronic modulation due to the fluorine atom’s electronegativity.

Properties

Molecular Formula

C19H18FN3O4S

Molecular Weight

403.4 g/mol

IUPAC Name

methyl 2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H18FN3O4S/c1-10-14(11(2)27-23-10)7-8-15(24)21-19-22-16(18(25)26-3)17(28-19)12-5-4-6-13(20)9-12/h4-6,9H,7-8H2,1-3H3,(H,21,22,24)

InChI Key

ATBQPSFPKXWYBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NC(=C(S2)C3=CC(=CC=C3)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole or thiazole oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thiazole 3-fluorophenyl, dimethyl oxazole, methyl carboxylate Amide, ester, fluorinated aryl, oxazole
Compound 4 Thiazole 4-chlorophenyl, triazole, fluorophenyl Triazole, chlorinated aryl, pyrazole
Compound 5 Thiazole 4-fluorophenyl, triazole, fluorophenyl Triazole, fluorinated aryl, pyrazole
Etaconazole Triazole 2,4-dichlorophenyl, ethyl dioxolan Triazole, chlorinated aryl, dioxolane

Key Observations :

  • Thiazole vs. Triazole Cores : The target compound’s thiazole core differs from triazole-based analogues (e.g., etaconazole) in electronic properties and hydrogen-bonding capacity. Thiazoles exhibit lower basicity but greater metabolic stability compared to triazoles, which are common in antifungal agents .
  • Oxazole vs. Pyrazole Moieties : The dimethyl oxazole in the target compound may enhance lipophilicity and π-π stacking interactions relative to pyrazole-containing analogues, influencing bioavailability .

Analysis :

  • Compounds 4 and 5, synthesized in high yields (~85–87%), exhibit isostructural triclinic packing with near-identical unit cell parameters, suggesting minimal steric disruption from chlorine vs. fluorine substituents . The target compound’s crystallinity may differ due to its oxazole moiety, which could impose distinct torsional angles or intermolecular interactions.

Spectroscopic and Electronic Properties

Table 3: NMR Chemical Shift Comparisons (Selected Regions)

Compound Region A (δ, ppm) Region B (δ, ppm) Notes
Target Compound 7.2–7.5 (aromatic) 2.1–2.4 (methyl) Dimethyl oxazole methyl groups show upfield shifts vs. triazole analogues
Compound 1 7.3–7.6 2.3–2.6 Triazole methyl groups exhibit downfield shifts due to electron withdrawal

Insights :

  • The target compound’s dimethyl oxazole substituents likely deshield adjacent protons in Region A (aromatic) compared to triazole-containing analogues, as observed in Compound 1 .
  • Fluorine’s inductive effect in the 3-fluorophenyl group may further perturb chemical shifts in Region B, altering the electronic environment of the thiazole ring .

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